Pemafibrate sodium

Description

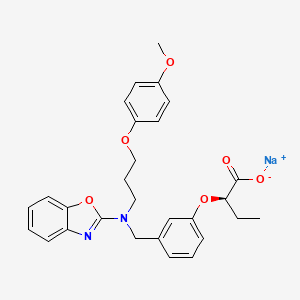

Pemafibrate sodium (K-877), developed by Kowa Company, is a novel selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα) approved for treating hypertriglyceridemia and atherogenic dyslipidemia . Its unique molecular structure—incorporating a benzoxazole ring and phenoxyalkyl side-chains—enhances PPARα activation (>2500× potency vs. fenofibrate) and subtype selectivity (>5000-fold selectivity over PPARγ/δ) . Unlike traditional fibrates, pemafibrate improves lipid profiles while minimizing adverse effects on renal and hepatic function, making it a safer option for patients with comorbidities like chronic kidney disease (CKD) or metabolic dysfunction-associated steatotic liver disease (MASLD) .

Properties

IUPAC Name |

sodium;(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6.Na/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22;/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32);/q;+1/p-1/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNXVHCVJMDNKW-VQIWEWKSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)[O-])OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N2NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950644-31-2 | |

| Record name | Pemafibrate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950644312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEMAFIBRATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321L8P020Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pemafibrate sodium is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

Purification and Crystallization: The final product is purified through recrystallization and other purification techniques to obtain high-purity this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pemafibrate sodium undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.

Substitution: Substitution reactions involve the replacement of specific functional groups with other groups to modify the compound’s activity.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.

Reduction Reagents: Reduction reactions often use reagents such as sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Pemafibrate sodium has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies involving selective peroxisome proliferator-activated receptor alpha modulation and its effects on lipid metabolism.

Biology: In biological research, this compound is used to investigate its effects on cellular processes, gene expression, and metabolic pathways.

Medicine: this compound is extensively studied for its therapeutic potential in treating dyslipidemia, non-alcoholic fatty liver disease, and other metabolic disorders.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting lipid metabolism and cardiovascular diseases

Mechanism of Action

Pemafibrate sodium exerts its effects by selectively activating peroxisome proliferator-activated receptor alpha. This activation leads to the upregulation of genes involved in fatty acid oxidation, lipid transport, and energy metabolism. The molecular targets and pathways involved include:

Peroxisome Proliferator-Activated Receptor Alpha: this compound binds to and activates this receptor, leading to increased expression of genes involved in lipid metabolism.

Fatty Acid Oxidation Pathways: Activation of these pathways results in enhanced breakdown of fatty acids, reducing serum triglyceride levels.

Lipid Transport Genes: this compound increases the expression of genes involved in the transport of lipids, leading to elevated high-density lipoprotein cholesterol levels

Comparison with Similar Compounds

Comparison with Fibrates (Fenofibrate)

Efficacy

- Triglyceride (TG) Reduction: Pemafibrate 0.4 mg/day reduced TG by 45–52%, outperforming fenofibrate 100 mg/day (38%) and matching fenofibrate 200 mg/day (51%) . In pooled Phase II/III trials, pemafibrate 0.4 mg/day reduced TG by ~50% vs. placebo, with minimal interpatient variability .

- HDL-C and Non-HDL-C: HDL-C increased by 10–15%, comparable to fenofibrate, while non-HDL-C decreased by ~20% . Pemafibrate uniquely improves small, dense HDL-C (atheropreventive) and reduces small LDL-C particles .

Non-Lipid Benefits

- Glucose Metabolism: Pemafibrate reduced fasting glucose (−0.25 mmol/L) and HOMA-IR (−1.28) in diabetic patients, unlike fenofibrate .

- Hepatoprotective Effects :

Comparison with Omega-3 Fatty Acids

In the PORTRAIT study, pemafibrate demonstrated superior improvements in hepatic inflammation and fibrosis markers compared to omega-3-acid ethyl esters (OM3) in MASLD patients . While OM3 primarily reduces TG via VLDL suppression, pemafibrate additionally enhances HDL functionality (e.g., cholesterol efflux capacity) and reduces atherogenic apolipoproteins (ApoCIII, ApoB48) .

Q & A

Q. What is the molecular mechanism by which pemafibrate sodium activates PPARα, and how does this differ from classical fibrates like fenofibrate?

Pemafibrate acts as a selective PPARα modulator (SPPARMα) with higher binding affinity and specificity compared to fenofibrate. Computational modeling using fragment molecular orbital (FMO) methods revealed unique interactions between pemafibrate and the ligand-binding domain of PPARα, particularly in stabilizing helix 12, a critical region for transcriptional activation. In vitro luciferase assays confirmed its potency in enhancing PPARα activity while minimizing off-target effects. Researchers should prioritize structural modeling (e.g., FMO) and in vitro transcriptional activity assays to validate ligand-receptor interactions .

Q. How should experimental models be designed to evaluate pemafibrate’s efficacy in non-alcoholic steatohepatitis (NASH)?

The STAM mouse model (stelic animal model) is widely used, as it replicates human NASH progression from steatosis to fibrosis. Key endpoints include histopathological scoring (e.g., NAFLD activity score), quantification of hepatic macrophages (F4/80 staining), and gene expression analysis (e.g., TG hydrolysis and β-oxidation pathways). Note that pemafibrate may reduce inflammation and fibrosis without altering hepatic triglyceride content, necessitating a focus on non-lipid biomarkers .

Q. What methodological considerations are critical when assessing pemafibrate’s impact on lipid metabolism in clinical studies?

Standardize measurements of serum triglycerides (TG), HDL-C, and liver enzymes (ALT, AST, GGT) at baseline and follow-up intervals (e.g., 3, 6, 12 months). Use post hoc analyses to correlate lipid changes with secondary outcomes, such as liver function or fibrosis scores (e.g., FIB-4, APRI). Ensure stratification by comorbidities (e.g., diabetes) to account for metabolic heterogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions between pemafibrate’s triglyceride-lowering effects and its lack of cardiovascular risk reduction in clinical trials?

The PROMINENT trial highlighted this paradox. To investigate, employ metabolomic profiling to identify non-lipid pathways (e.g., inflammation, oxidative stress) affected by pemafibrate. Use animal models with PPARα knockout to isolate lipid-independent mechanisms. Additionally, analyze subpopulations (e.g., patients with severe hypertriglyceridemia) where cardiovascular benefits may be more pronounced .

Q. What experimental strategies are recommended to study pemafibrate’s effects on mitochondrial dysfunction in diabetic cardiomyopathy?

In vitro models like high glucose (HG)-treated H9c2 cardiomyocytes subjected to hypoxia-reoxygenation (H/R) can mimic diabetic ischemia-reperfusion injury. Assess mitochondrial ROS, ATP levels, and apoptosis markers (e.g., cleaved caspase-3). Combine pemafibrate with NF-κB pathway inhibitors/overexpression vectors to elucidate its role in mitigating oxidative stress .

Q. How should metabolomic and single-cell RNA sequencing (scRNA-seq) data be integrated to study pemafibrate’s modulation of macrophage heterogeneity in vascular diseases?

In murine models of vein graft disease, use scRNA-seq to profile macrophage subsets (e.g., inflammatory vs. reparative). Pair this with lipidomic analysis to link metabolic shifts (e.g., citrate/sphingolipid metabolism) to phenotypic changes. Validate findings using PPARα-knockout macrophages and in vivo imaging (e.g., intravital microscopy) .

Q. What biomarkers are most reliable for tracking pemafibrate’s anti-fibrotic effects in NAFLD/NASH?

Prioritize non-invasive biomarkers such as the FAST score (combining liver stiffness, CAP, and AST) and serum autotaxin levels. In biopsy-confirmed NASH, correlate reductions in collagen-IV and FIB-4 index with histological improvements (e.g., ballooning degeneration). Use longitudinal microRNA profiling to identify circulating markers (e.g., miR-34a) linked to fibrosis regression .

Q. How can researchers optimize combination therapies involving pemafibrate and SGLT2 inhibitors for diabetic complications?

Design preclinical studies in diabetic rodent models to assess synergistic effects on renal (e.g., eGFR) and cardiac endpoints. Monitor PPARα and SGLT2 co-activation using transcriptomics. Clinically, conduct retrospective cohort analyses to compare outcomes in patients switched from fenofibrate to pemafibrate while on SGLT2 inhibitors .

Methodological Guidelines

- Data Contradiction Analysis : When conflicting results arise (e.g., lipid vs. cardiovascular outcomes), apply systems biology approaches (pathway enrichment, network pharmacology) to identify upstream regulators. Use Mendelian randomization to assess causality in human data .

- Experimental Reproducibility : Follow the Beilstein Journal of Organic Chemistry’s guidelines for detailed methods sections, including compound characterization (e.g., HPLC purity >98%) and validation of PPARα activation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.